molecular formula C19H20N6O B2757592 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide CAS No. 2034280-84-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide

Cat. No.: B2757592
CAS No.: 2034280-84-5
M. Wt: 348.41
InChI Key: CUGMQEGLDPIWOJ-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a pyrazole moiety at the 6-position, linked to an azetidine ring (3-membered nitrogen-containing heterocycle) via a methylene bridge. The azetidine is further functionalized with a carboxamide group attached to a 4-ethylphenyl substituent.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-2-14-4-6-16(7-5-14)23-19(26)15-11-24(12-15)17-10-18(21-13-20-17)25-9-3-8-22-25/h3-10,13,15H,2,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGMQEGLDPIWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C21H24N6O2
  • Molecular Weight : 396.46 g/mol
  • CAS Number : Not specifically listed but related compounds are cited in various databases.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in disease processes. The presence of the pyrazole and pyrimidine moieties suggests potential interactions with kinases and other proteins involved in cell signaling pathways.

Potential Targets

  • Kinases : The compound may exhibit inhibitory effects on certain kinases, which are crucial in cancer and inflammatory pathways.
  • Receptors : It may also interact with various receptors influencing cellular responses, including apoptosis and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide exhibit significant anticancer properties. For instance, derivatives have shown IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests it may have anti-inflammatory properties. Compounds containing pyrazole and pyrimidine rings have been documented to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Activity

There is evidence that similar compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Study on Anticancer Efficacy

A recent study evaluated a series of pyrazole derivatives for their anticancer activity. Among these, compounds with structural similarities to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide demonstrated promising results against breast cancer cell lines (MCF-7), with IC50 values ranging from 0.65 to 2.41 µM .

Anti-tubercular Activity

Another study focused on the synthesis and evaluation of related compounds for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed significant inhibitory concentrations (IC50) as low as 1.35 µM, indicating potential as new therapeutic agents for tuberculosis .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (breast cancer)0.65 - 2.41
Anti-tubercularMycobacterium tuberculosis1.35 - 2.18
Anti-inflammatoryVarious cytokinesNot specified

Structure-Activity Relationship (SAR)

Compound StructureObserved ActivityNotes
Pyrazole-Pyrimidine DerivativesHigh anticancer activityKey for further optimization
Azetidine DerivativesPotential anti-inflammatoryRequires more investigation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural frameworks, particularly those containing pyrazole and pyrimidine derivatives, exhibit significant anticancer properties. For instance, studies have shown that pyrazolo[3,4-b]pyridines serve as scaffolds for developing small molecules aimed at treating various cancers. These compounds often target specific kinases involved in tumor growth and proliferation .

Case Study: MPS1 Inhibition
One notable application is the inhibition of the MPS1 kinase, which plays a critical role in the spindle assembly checkpoint during cell division. Compounds derived from similar scaffolds have been shown to stabilize an inactive conformation of MPS1, leading to decreased tumor cell proliferation in vitro and in vivo models . The development of selective inhibitors from this class can provide insights into novel cancer therapies.

Immunomodulatory Effects

The pyrazole and pyrimidine derivatives have also been investigated for their immunomodulatory effects. Compounds with these structures have been reported to modulate immune responses, making them potential candidates for treating autoimmune diseases and enhancing vaccine efficacy .

Biochemical Tools

The unique structural characteristics of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide make it a valuable biochemical tool in research settings. Its ability to selectively inhibit certain enzymes or receptors allows researchers to study specific biological pathways and mechanisms more effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the substituents on the pyrazole and pyrimidine rings can significantly influence biological activity. For example, modifications at the N-position or alterations in the aromatic substituents can enhance potency or selectivity against particular targets .

Summary Table of Applications

Application Area Description Relevant Studies
Anticancer ActivityInhibition of MPS1 kinase, leading to reduced tumor growth ,
ImmunomodulationModulation of immune responses for autoimmune diseases
Biochemical ToolSelective inhibition for studying biological pathways

Comparison with Similar Compounds

Research Implications

  • Target Compound : The 4-ethylphenyl group likely optimizes lipophilicity for blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. The azetidine ring may reduce off-target effects compared to piperidine-containing analogs.
  • Analogs: Phenoxyethyl derivatives (e.g., ) may be preferable for peripheral targets requiring higher solubility, whereas pyrazolopyridine cores (e.g., ) could improve affinity for kinases with larger hydrophobic pockets.

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